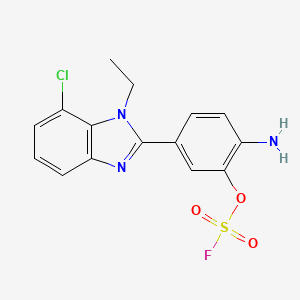

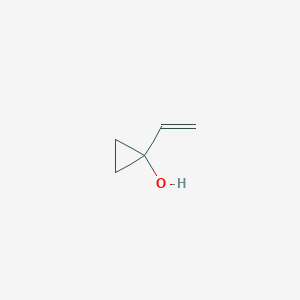

![molecular formula C24H23FN4O B2429898 4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine CAS No. 477240-30-5](/img/structure/B2429898.png)

4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine” belongs to the class of 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines . It has been identified as a promising antiviral agent against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV) .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved papers .

Molecular Structure Analysis

The molecular structure of this compound is based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold . This scaffold reveals structural features that elicit antiviral activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require specialized knowledge in organic chemistry. Unfortunately, the exact chemical reactions for this specific compound are not available in the retrieved papers .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the retrieved papers .

科学的研究の応用

Radiosynthesis for PET Imaging

A study by Dollé et al. (2008) explored a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to the chemical , as selective ligands of the translocator protein (18 kDa) suitable for PET imaging. This research demonstrated the potential of such compounds in radiolabeling and in vivo imaging, highlighting their utility in medical diagnostics and research (Dollé et al., 2008).

Biological Activity in Pyrimidine Derivatives

In 2016, Gorle et al. synthesized a series of pyrimidine derivatives, structurally related to the target molecule, and evaluated their larvicidal activity. These compounds demonstrated significant biological activity, offering insights into the potential applications of similar compounds in pest control and bioactive material development (Gorle et al., 2016).

Applications in Antitumor Drug Development

Gan et al. (2021) synthesized a compound similar to 4-[7-(4-Fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine, which serves as an important intermediate in many antitumor drugs. This study highlights the role of such compounds in developing small molecular inhibitors for anti-tumor applications (Gan et al., 2021).

Supramolecular Chemistry and Hydrogen Bonding

Research by Beijer et al. (1998) focused on ureidopyrimidones, structurally similar to the target molecule, showcasing their ability to form strong dimers via hydrogen bonding. This property is crucial in the field of supramolecular chemistry, where the formation and manipulation of complex structures are essential (Beijer et al., 1998).

Phosphodiesterase Inhibition for Cognitive Impairment Treatment

Li et al. (2016) developed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the chemical , as inhibitors of phosphodiesterase 1. These compounds showed potential for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Nonlinear Optical Properties

Hussain et al. (2020) studied thiopyrimidine derivatives, which share a common pyrimidine core with the target molecule, for their nonlinear optical properties. This research is significant in the fields of photonics and optoelectronics, where materials with unique optical properties are highly sought after (Hussain et al., 2020).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds such as indole derivatives and pyrrolo[2,3-d]pyrimidine derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, indole derivatives have been reported to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways . Similarly, pyrrolo[2,3-d]pyrimidine derivatives have shown antitubercular activity, indicating their potential role in the biochemical pathways related to Mycobacterium tuberculosis .

Pharmacokinetics

One of the potent derivatives from a similar series has a clogp value less than 4 and a molecular weight less than 400, suggesting good drug-likeness and potential for good bioavailability .

Result of Action

Similar compounds have demonstrated various biological effects, such as antiviral, anti-inflammatory, and anticancer activities, among others . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

特性

IUPAC Name |

4-[7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]-2,6-dimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O/c1-16-12-28(13-17(2)30-16)23-22-21(18-6-4-3-5-7-18)14-29(24(22)27-15-26-23)20-10-8-19(25)9-11-20/h3-11,14-17H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDQYYVFVKIRDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

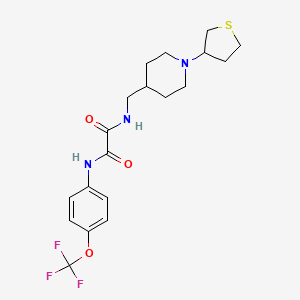

![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2429815.png)

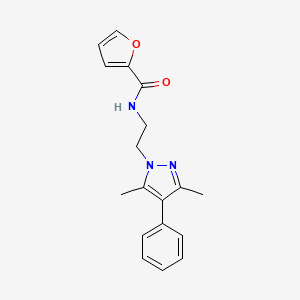

![N6-(2,2-dimethoxyethyl)-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429816.png)

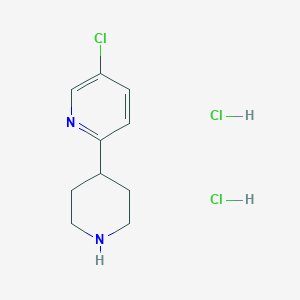

![1-[(2S)-pyrrolidin-2-yl]propan-1-one hydrochloride](/img/structure/B2429820.png)

![8-bromo-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2429823.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1-phenylethoxy)propyl]propanamide](/img/structure/B2429824.png)

![(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride](/img/structure/B2429831.png)